molecular formula C22H20O2 B11699224 4'-Methylbiphenyl-4-yl 3,4-dimethylbenzoate

4'-Methylbiphenyl-4-yl 3,4-dimethylbenzoate

Cat. No.: B11699224
M. Wt: 316.4 g/mol
InChI Key: IJUILGIAJWLGNG-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate is an organic compound with the molecular formula C22H20O2 It is a derivative of biphenyl and benzoate, characterized by the presence of methyl groups on both the biphenyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate typically involves the esterification of 4’-Methylbiphenyl-4-yl alcohol with 3,4-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the biphenyl and benzoate rings can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester bond can be reduced to yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperature conditions.

Major Products

    Oxidation: Formation of 4’-Methylbiphenyl-4-carboxylic acid and 3,4-dimethylbenzoic acid.

    Reduction: Formation of 4’-Methylbiphenyl-4-yl alcohol and 3,4-dimethylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate.

Scientific Research Applications

4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers, due to its rigid biphenyl structure.

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups on both phenyl rings.

    3,4-Dimethylbenzoic acid: A benzoic acid derivative with methyl groups on the benzene ring.

    4’-Methylbiphenyl-4-yl benzoate: An ester of 4’-Methylbiphenyl-4-yl alcohol and benzoic acid.

Uniqueness

4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate is unique due to the combination of its biphenyl and benzoate structures, each bearing methyl groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 3,4-dimethylbenzoate

InChI

InChI=1S/C22H20O2/c1-15-4-7-18(8-5-15)19-10-12-21(13-11-19)24-22(23)20-9-6-16(2)17(3)14-20/h4-14H,1-3H3

InChI Key

IJUILGIAJWLGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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